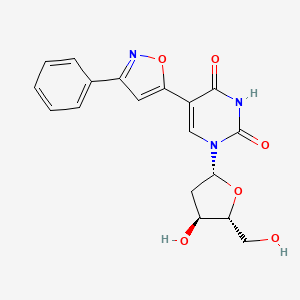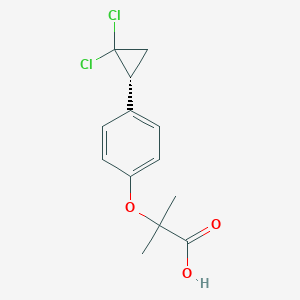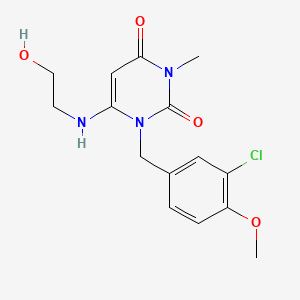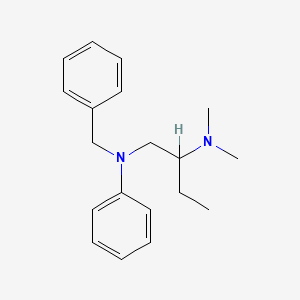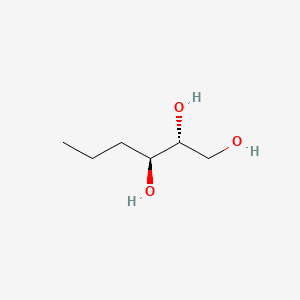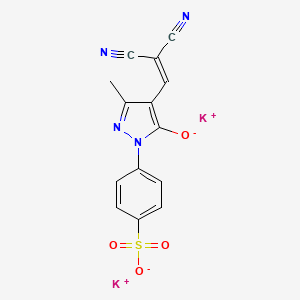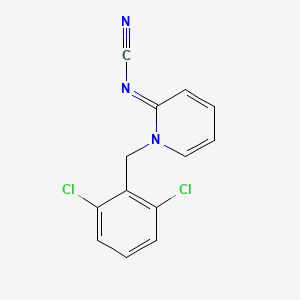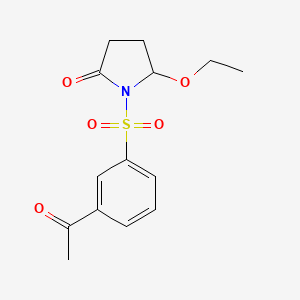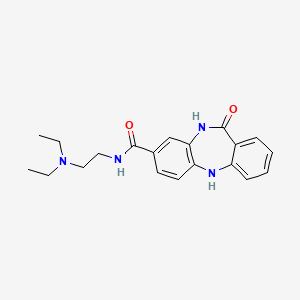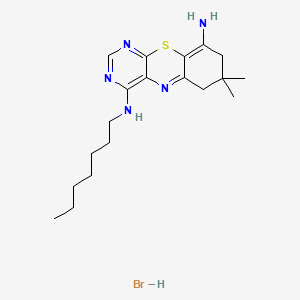
6H-Pyrimido(4,5-b)(1,4)benzothiazine-4,9-diamine, 7,8-dihydro-7,7-dimethyl-N(sup 9)-heptyl-, monohydrobromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6H-Pyrimido(4,5-b)(1,4)benzothiazine-4,9-diamine, 7,8-dihydro-7,7-dimethyl-N(sup 9)-heptyl-, monohydrobromide is a complex organic compound with a unique structure that combines elements of pyrimidine and benzothiazine
Vorbereitungsmethoden
Die Synthese von 7,8-Dihydro-7,7-dimethyl-N(sup 9)-heptyl-6H-pyrimido(4,5-b)(1,4)benzothiazin-4,9-diamin, Monohydrobromid umfasst mehrere Schritte. Der Syntheseweg beginnt typischerweise mit der Herstellung der Pyrimidin- und Benzothiazin-Vorläufer. Diese Vorläufer werden dann einer Reihe von Reaktionen unterzogen, darunter Kondensation und Cyclisierung, um die gewünschte Verbindung zu bilden. Die Reaktionsbedingungen umfassen oft die Verwendung von starken Säuren oder Basen, hohen Temperaturen und spezifischen Katalysatoren, um die Bildung der komplexen Struktur zu ermöglichen.
Industrielle Produktionsmethoden für diese Verbindung können die großtechnische Synthese unter Verwendung von kontinuierlichen Fließreaktoren umfassen, um eine gleichbleibende Qualität und Ausbeute zu gewährleisten. Die Verwendung fortschrittlicher Reinigungstechniken, wie z. B. Chromatographie, ist unerlässlich, um die Verbindung in reiner Form zu erhalten.
Chemische Reaktionsanalyse
7,8-Dihydro-7,7-dimethyl-N(sup 9)-heptyl-6H-pyrimido(4,5-b)(1,4)benzothiazin-4,9-diamin, Monohydrobromid unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:
Oxidation: Diese Verbindung kann mit gängigen Oxidationsmitteln wie Wasserstoffperoxid oder Kaliumpermanganat oxidiert werden. Der Oxidationsprozess führt typischerweise zur Bildung entsprechender Oxide oder Hydroxide.
Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Natriumborhydrid oder Lithiumaluminiumhydrid durchgeführt werden. Diese Reaktionen führen oft zur Bildung von Aminen oder Alkoholen.
Substitution: Die Verbindung kann Substitutionsreaktionen eingehen, bei denen eine funktionelle Gruppe durch eine andere ersetzt wird. Gängige Reagenzien für Substitutionsreaktionen sind Halogene und Nucleophile.
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. So kann die Oxidation Oxide ergeben, während die Reduktion Amine erzeugen kann.
Wissenschaftliche Forschungsanwendungen
7,8-Dihydro-7,7-dimethyl-N(sup 9)-heptyl-6H-pyrimido(4,5-b)(1,4)benzothiazin-4,9-diamin, Monohydrobromid hat mehrere wissenschaftliche Forschungsanwendungen:
Chemie: Es wird als Baustein für die Synthese komplexerer Moleküle verwendet. Seine einzigartige Struktur macht es zu einem wertvollen Zwischenprodukt in der organischen Synthese.
Biologie: Die Verbindung wird auf ihre potenziellen biologischen Aktivitäten untersucht, darunter antimikrobielle und Antikrebsaktivitäten. Forscher untersuchen ihre Wechselwirkungen mit biologischen Zielmolekülen, um ihren Wirkmechanismus zu verstehen.
Medizin: Aufgrund seiner potenziellen therapeutischen Eigenschaften wird die Verbindung als Kandidat für die Medikamentenentwicklung untersucht. Studien konzentrieren sich auf seine Wirksamkeit und Sicherheit bei der Behandlung verschiedener Krankheiten.
Industrie: In industriellen Anwendungen wird die Verbindung bei der Entwicklung neuer Materialien und chemischer Verfahren eingesetzt. Ihre einzigartigen Eigenschaften machen sie für den Einsatz in speziellen Anwendungen geeignet.
Wirkmechanismus
Der Wirkmechanismus von 7,8-Dihydro-7,7-dimethyl-N(sup 9)-heptyl-6H-pyrimido(4,5-b)(1,4)benzothiazin-4,9-diamin, Monohydrobromid beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielmolekülen. Die Verbindung kann an Enzyme oder Rezeptoren binden und deren Aktivität verändern, was zu verschiedenen biologischen Wirkungen führt. Die an seinem Wirkmechanismus beteiligten Pfade sind komplex und hängen vom spezifischen Kontext ab, in dem die Verbindung verwendet wird.
Analyse Chemischer Reaktionen
6H-Pyrimido(4,5-b)(1,4)benzothiazine-4,9-diamine, 7,8-dihydro-7,7-dimethyl-N(sup 9)-heptyl-, monohydrobromide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate. The oxidation process typically leads to the formation of corresponding oxides or hydroxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride. These reactions often result in the formation of amines or alcohols.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another. Common reagents for substitution reactions include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce amines.
Wissenschaftliche Forschungsanwendungen
6H-Pyrimido(4,5-b)(1,4)benzothiazine-4,9-diamine, 7,8-dihydro-7,7-dimethyl-N(sup 9)-heptyl-, monohydrobromide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action.
Medicine: Due to its potential therapeutic properties, the compound is explored as a candidate for drug development. Studies focus on its efficacy and safety in treating various diseases.
Industry: In industrial applications, the compound is used in the development of new materials and chemical processes. Its unique properties make it suitable for use in specialized applications.
Wirkmechanismus
The mechanism of action of 6H-Pyrimido(4,5-b)(1,4)benzothiazine-4,9-diamine, 7,8-dihydro-7,7-dimethyl-N(sup 9)-heptyl-, monohydrobromide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved in its mechanism of action are complex and depend on the specific context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Im Vergleich zu ähnlichen Verbindungen zeichnet sich 7,8-Dihydro-7,7-dimethyl-N(sup 9)-heptyl-6H-pyrimido(4,5-b)(1,4)benzothiazin-4,9-diamin, Monohydrobromid durch seine einzigartige Struktur und Eigenschaften aus. Zu den ähnlichen Verbindungen gehören andere Pyrimidin- und Benzothiazinderivate, die einige chemische und biologische Eigenschaften gemeinsam haben, sich aber in ihren spezifischen Aktivitäten und Anwendungen unterscheiden.
Einige ähnliche Verbindungen sind:
- 6H-Pyrimido(4,5-b)(1,4)benzothiazine-4,9-diamine, 7,8-dihydro-7,7-dimethyl-N(sup 4)-(1-methylethyl)-N(sup 9)-(phenylmethyl)-, monohydrobromide
- 6H-Pyrimido(4,5-b)(1,4)benzothiazine-4,9-diamine, 7,8-dihydro-7,7-dimethyl-N(sup 9)-(phenylmethyl)-, monohydrobromide
Diese Verbindungen können ähnliche Synthesewege und chemische Reaktionen haben, unterscheiden sich aber in ihren spezifischen Anwendungen und biologischen Aktivitäten.
Eigenschaften
CAS-Nummer |
103291-30-1 |
|---|---|
Molekularformel |
C19H30BrN5S |
Molekulargewicht |
440.4 g/mol |
IUPAC-Name |
4-N-heptyl-7,7-dimethyl-6,8-dihydropyrimido[4,5-b][1,4]benzothiazine-4,9-diamine;hydrobromide |
InChI |
InChI=1S/C19H29N5S.BrH/c1-4-5-6-7-8-9-21-17-15-18(23-12-22-17)25-16-13(20)10-19(2,3)11-14(16)24-15;/h12H,4-11,20H2,1-3H3,(H,21,22,23);1H |
InChI-Schlüssel |
PYSSBYIGZMJCOY-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCNC1=C2C(=NC=N1)SC3=C(CC(CC3=N2)(C)C)N.Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[3-[(Aminocarbonyl)amino]phenyl]-3-hydroxy-4-[(4-methyl-2-nitrophenyl)azo]naphthalene-2-carboxamide](/img/structure/B12714331.png)
